Phoratoxon

概要

説明

Phoratoxins are a group of peptide toxins that belong to the family of thionins . They are proteins present in the leaves and branches of the Phoradendron, commonly known as the American variant of the mistletoe . The berries of the mistletoe do not contain phoratoxins, making them less toxic compared to other parts of the plant .

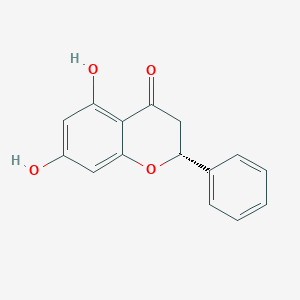

Molecular Structure Analysis

Phoratoxin proteins fold into two anti-parallel amphipathic helices that are perpendicular to a double-stranded beta sheet and a C-terminal coil region . The general configuration of the protein resembles the shape of the Greek capital letter gamma . Phoratoxin contains three disulfide bridges .Chemical Reactions Analysis

Phoratoxin expresses different features that are typical for membrane active proteins, it is compact, contains many basic amino acid residues and it contains one weakly polar flat face . It is likely that phoratoxins have multiple aggregation states and can either exist as a monomer, a dimer, or a tetramer consisting of a dimer of dimers .Physical And Chemical Properties Analysis

Phoratoxin has a molecular weight of 244.3 g/mol . It is an amphipathic molecule, a feature that is frequently found in membrane binding proteins . Phoratoxin has a positive membrane binding site that can bind negatively charged phospholipids .科学的研究の応用

Anticancer Activity

Phoratoxin is cytotoxic to cancer cells . This property has led to the increasing use of mistletoe, which contains Phoratoxin, as a natural and holistic treatment for cancer .

Immunomodulatory Properties

Mistletoe extracts, which contain Phoratoxin, have been studied for their immunomodulatory properties . These properties could potentially be harnessed for the treatment of various immune-related conditions .

Cardiac Applications

Phoratoxin is hemolytic and can depolarize the cell membranes in cardiac and skeletal muscles . This property could potentially be used in the treatment of certain cardiac conditions .

Antidiabetic Properties

Mistletoe extracts, which contain Phoratoxin, have been studied for their antidiabetic properties . This could potentially lead to new treatments for diabetes .

Hepatoprotective Properties

Mistletoe extracts have been studied for their hepatoprotective properties . Phoratoxin, being a component of these extracts, could potentially contribute to these properties .

Neuropharmacological Properties

Mistletoe extracts have been studied for their neuropharmacological properties . Phoratoxin, being a component of these extracts, could potentially contribute to these properties .

Antibacterial and Antifungal Properties

Mistletoe extracts, which contain Phoratoxin, have been studied for their antibacterial and antifungal properties . This could potentially lead to new treatments for various bacterial and fungal infections .

Transgenicity in Plants

Phoratoxin has been studied for its transgenic capacity in plants . Successful development of transgenic plants based on peptides like Phoratoxin could potentially lead to plants with increased resistance to phytopathogenic fungi .

Safety and Hazards

将来の方向性

Phoratoxin C showed remarkable toxicity against the solid tumor from breast carcinoma . In a further study, the anticancer effects of other types of American mistletoe, Phoradendron serotinum, on proliferation and apoptosis of human breast cancer cell line were investigated . These findings provide a good base for clinical trials .

作用機序

Target of Action

Phoratoxon, also known as Phorate Oxon, is a potent organophosphate insecticide and acaricide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals across nerve synapses. By inhibiting acetylcholinesterase, Phoratoxon disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles .

Mode of Action

Phoratoxon acts by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This results in an excess of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron. The overstimulation of the nervous system can lead to a range of symptoms, from twitching and tremors to paralysis and respiratory failure .

Biochemical Pathways

It is known that phoratoxon has a high affinity for phospholipids, suggesting that it may disrupt cell membranes . This disruption could potentially affect a variety of biochemical pathways, particularly those involved in signal transduction and cellular communication.

Result of Action

The primary result of Phoratoxon’s action is the overstimulation of the nervous system due to the inhibition of acetylcholinesterase . This can lead to a range of symptoms, including muscle twitching, tremors, paralysis, and in severe cases, respiratory failure . Additionally, Phoratoxon’s high affinity for phospholipids suggests that it may disrupt cell membranes, potentially leading to cell damage or death .

Action Environment

The action of Phoratoxon can be influenced by various environmental factors. For instance, the toxicity of the plant from which Phoratoxon is derived, the American variant of the mistletoe, is dependent on the host tree, as the host tree provides fixed inorganic nitrogen compounds necessary for the mistletoe to synthesize phoratoxins . Furthermore, the state of aggregation of Phoratoxon depends on the presence of inorganic phosphate or phospholipids , suggesting that the compound’s action, efficacy, and stability could be influenced by the chemical composition of its environment.

特性

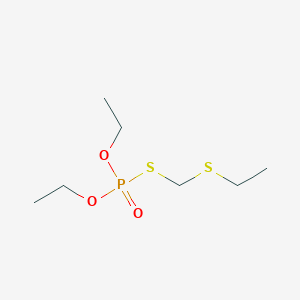

IUPAC Name |

1-[ethoxy(ethylsulfanylmethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS2/c1-4-9-11(8,10-5-2)13-7-12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXFZNGITFNSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037586 | |

| Record name | Phorate oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phoratoxon | |

CAS RN |

2600-69-3 | |

| Record name | Phorate oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2600-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoratoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002600693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHORATOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY09QD27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

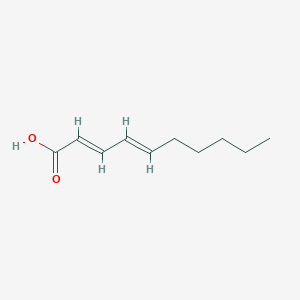

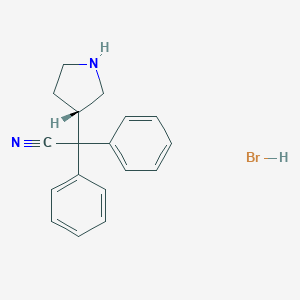

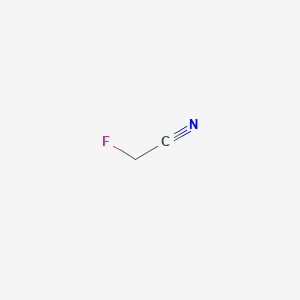

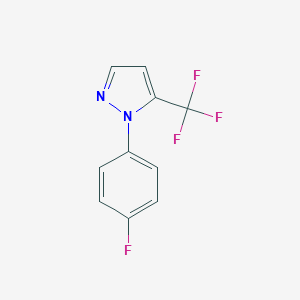

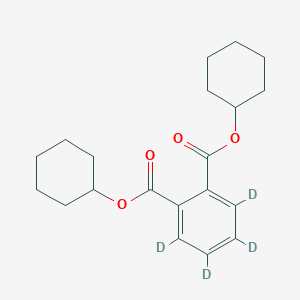

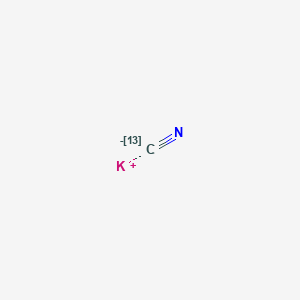

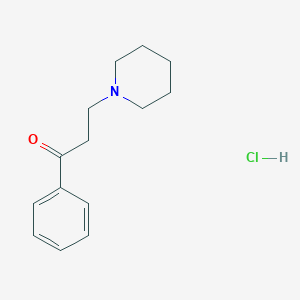

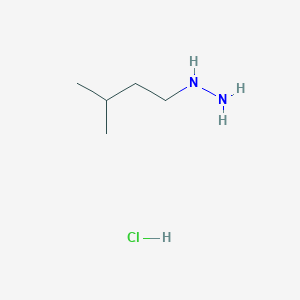

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)